1,1,3-Tribromo-3-chloroacetone
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Overview
Description
1,1,3-Tribromo-3-chloroacetone is a halogenated organic compound with the molecular formula C3H2Br3ClO. It is known for being a disinfection byproduct formed when chlorine or chloramine is used as a secondary disinfectant in the presence of elevated bromide levels
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloroacetone can be synthesized through the halogenation of acetone. The process involves the reaction of acetone with bromine and chlorine under controlled conditions. The reaction typically proceeds as follows:
Bromination: Acetone is first reacted with bromine to form 1,1,3-tribromoacetone.
Chlorination: The 1,1,3-tribromoacetone is then chlorinated to produce this compound.
The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. Safety measures are also crucial due to the hazardous nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-3-chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex organic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce less halogenated compounds .
Scientific Research Applications
1,1,3-Tribromo-3-chloroacetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of disinfection byproducts.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of other halogenated compounds and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1,1,3-tribromo-3-chloroacetone involves its interaction with biological molecules. The compound can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic and cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes by forming adducts with essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,1,3-Tribromoacetone: Similar in structure but lacks the chlorine atom.
1,1-Dibromo-3-chloroacetone: Contains fewer bromine atoms.
1,1,1-Tribromoacetone: Contains three bromine atoms but no chlorine.
Uniqueness
1,1,3-Tribromo-3-chloroacetone is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
55716-01-3 |
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Molecular Formula |
C3H2Br3ClO |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
1,1,3-tribromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H |
InChI Key |
XKPSFUWXVLJUDU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Br)Br)(Cl)Br |
Origin of Product |
United States |
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